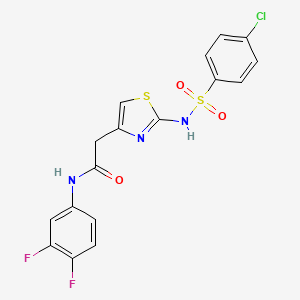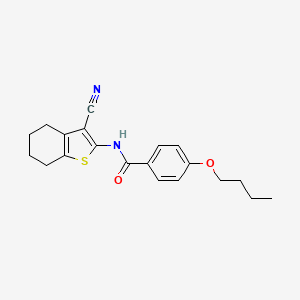![molecular formula C21H17ClF3N3O B2513043 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one CAS No. 1164556-97-1](/img/structure/B2513043.png)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and heterocyclic rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The indole and pyridine rings are aromatic, which contributes to the molecule’s stability .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity and could be involved in various reactions . The indole and pyridine rings might undergo electrophilic substitution reactions. The pentadienone group could be involved in Michael additions or other conjugate addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one”, also known as “(1E,4E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-5-(dimethylamino)penta-1,4-dien-3-one”.
Pharmaceutical Development
Anticancer Agents: This compound’s unique structure, featuring both indole and pyridine moieties, makes it a promising candidate for anticancer drug development. The trifluoromethyl group enhances its metabolic stability and bioavailability, potentially leading to more effective cancer treatments .
Anti-inflammatory Drugs: The compound’s ability to modulate inflammatory pathways can be harnessed to develop new anti-inflammatory medications. Its structural features allow it to interact with key enzymes and receptors involved in inflammation .
Agrochemical Applications
Pesticides: The trifluoromethyl-pyridine component is known for its effectiveness in pest control. This compound can be used to develop new pesticides that are more potent and environmentally friendly .
Herbicides: Its structural properties make it suitable for the development of herbicides that target specific weeds without harming crops. The compound’s stability and efficacy can lead to more sustainable agricultural practices .
Material Science
Organic Semiconductors: The compound’s conjugated system and electron-withdrawing trifluoromethyl group make it a potential candidate for organic semiconductor materials. These materials are crucial for developing flexible electronic devices .
Photovoltaic Cells: Its unique electronic properties can be utilized in the development of organic photovoltaic cells, contributing to more efficient solar energy conversion .
Chemical Biology
Fluorescent Probes: The compound’s structure allows it to be used as a fluorescent probe in biological imaging. Its ability to fluoresce under certain conditions can help in visualizing cellular processes .
Enzyme Inhibitors: The compound can be designed to inhibit specific enzymes, making it a valuable tool in studying enzyme functions and developing enzyme-targeted therapies .
Environmental Science
Pollutant Degradation: The compound’s chemical stability and reactivity can be harnessed to develop agents that degrade environmental pollutants. This application is crucial for environmental remediation efforts .
Water Treatment: Its properties can be used to create new materials for water purification, helping to remove contaminants and improve water quality .
Veterinary Medicine
Antiparasitic Agents: The compound’s bioactive properties can be explored to develop new antiparasitic drugs for veterinary use. Its efficacy against various parasites can improve animal health.
Veterinary Pharmaceuticals: Similar to its applications in human medicine, the compound can be used to develop drugs that treat various conditions in animals, enhancing veterinary care.
These applications highlight the versatility and potential of “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one” in various scientific fields. Each application leverages the compound’s unique structural and chemical properties to address specific challenges and opportunities in research and development.
Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs Synthesis and application of trifluoromethylpyridines Synthesis and application of trifluoromethylpyridines FDA-Approved Trifluoromethyl Group-Containing Drugs : Synthesis and application of trifluoromethylpyridines
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants .
Safety and Hazards
将来の方向性
The future research directions involving this compound could be diverse, depending on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a synthetic intermediate, future work could explore its utility in the synthesis of other complex molecules .
特性
IUPAC Name |
(1E,4E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-5-(dimethylamino)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-27(2)10-9-16(29)8-7-14-13-28(19-6-4-3-5-17(14)19)20-18(22)11-15(12-26-20)21(23,24)25/h3-13H,1-2H3/b8-7+,10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGDHHBUYRRFHS-XBLVEGMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-5-(dimethylamino)-1,4-pentadien-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

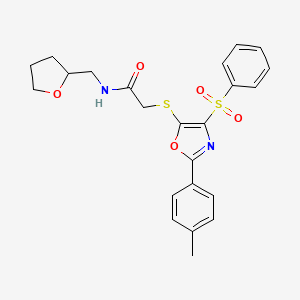
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)
![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)

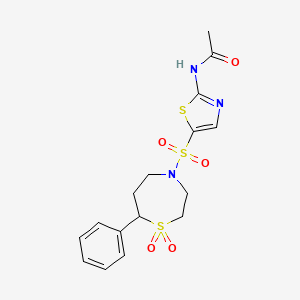
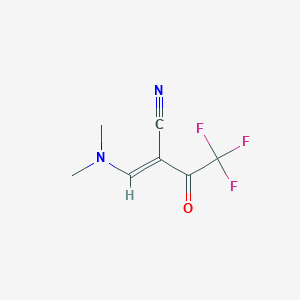

![1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one](/img/structure/B2512975.png)
![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)
